3-Chloro-4-iodo-1H-pyrazole
Overview
Description
3-Chloro-4-iodo-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and substituents of chlorine and iodine at positions 3 and 4, respectively. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science.
Mechanism of Action
Target of Action
3-Chloro-4-iodo-1H-pyrazole, like other pyrazole derivatives, is known for its diverse pharmacological effects . The primary targets of this compound are likely to be Leishmania aethiopica and Plasmodium berghei , as suggested by the potent antileishmanial and antimalarial activities of pyrazole-bearing compounds .
Mode of Action
It’s known that pyrazole derivatives interact with their targets and cause significant changes . For instance, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Biochemical Pathways
For instance, iodine catalyzes a cascade reaction between enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
For instance, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is commonly used in the synthesis of biologically active compounds, is known to be influenced by the nature of the organoboron reagents and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodo-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the use of molecular iodine as a catalyst, which facilitates the formation of the pyrazole ring. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation to form pyrazolones or reduction to form pyrazolines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Coupling Reactions: Palladium catalysts with appropriate ligands in the presence of base and solvent.
Major Products:
- Substituted pyrazoles
- Pyrazolones
- Biaryl or alkyne derivatives
Scientific Research Applications
3-Chloro-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Agrochemistry: The compound is used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials, including organic semiconductors and liquid crystals.
Comparison with Similar Compounds
- 3-Chloro-1H-pyrazole
- 4-Iodo-1H-pyrazole
- 3,5-Dichloro-1H-pyrazole
Comparison: 3-Chloro-4-iodo-1H-pyrazole is unique due to the presence of both chlorine and iodine substituents, which impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance the compound’s ability to participate in diverse chemical reactions and interact with multiple biological targets .
Properties
IUPAC Name |
5-chloro-4-iodo-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClIN2/c4-3-2(5)1-6-7-3/h1H,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQJYMZUNRYXJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310545 | |
Record name | 3-Chloro-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27258-19-1 | |
Record name | 3-Chloro-4-iodo-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27258-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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